molecular formula C7H7Cl2N B105502 3,4-Dichloro-2-methylaniline CAS No. 62077-25-2

3,4-Dichloro-2-methylaniline

Cat. No. B105502
CAS RN: 62077-25-2
M. Wt: 176.04 g/mol
InChI Key: NMIWDZYCBUCFON-UHFFFAOYSA-N
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Description

3,4-Dichloro-2-methylaniline is a chemical compound that is part of the aromatic amines family. It is structurally related to other compounds such as 3,3'-dichlorobenzidine and 4,4'-methylene-bis(2-chloroaniline), which have been studied for their carcinogenic potential in rats . Although the provided papers do not directly study 3,4-Dichloro-2-methylaniline, they offer insights into related compounds that can help infer some of its properties and potential applications or risks.

Synthesis Analysis

The synthesis of related compounds has been explored in various studies. For instance, 2,6-diiodo-4-methylaniline was synthesized from 4-methylaniline using a simple and cost-effective method, which could potentially be adapted for the synthesis of 3,4-Dichloro-2-methylaniline . Additionally, the synthesis of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone involved condensing methyl amine hydrochloride with chloranil, a process that might be relevant for synthesizing dichloro-methylaniline derivatives .

Molecular Structure Analysis

The molecular structure and vibrational spectra of related compounds have been investigated using quantum chemical calculations, which provide insights into the stability and chemical activity of these molecules . For instance, the study of 2,5-dichloro-3,6-bis-(methylamino)1,4-benzoquinone revealed the molecule's symmetry and the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which is indicative of chemical reactivity .

Chemical Reactions Analysis

The chemical reactions involving related compounds, such as the synthesis of 2,6-diiodo-4-methylaniline, involve the use of acetic acid and a combination of potassium iodide and potassium iodate . These reactions could provide a basis for understanding the reactivity and potential chemical transformations of 3,4-Dichloro-2-methylaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,4-Dichloro-2-methylaniline can be inferred from studies on similar compounds. For example, the crystal structure and hydrogen bonding in chloroacetates of methylaniline derivatives have been investigated, which can shed light on the solid-state properties and intermolecular interactions of 3,4-Dichloro-2-methylaniline . Additionally, the carcinogenic potential of structurally related aromatic amines has been examined, suggesting that 3,4-Dichloro-2-methylaniline may also pose certain health risks .

Scientific Research Applications

Carcinogenic Potential and Toxicology

  • Experimental Neoplasia in Rats : Studies on 3,4-Dichloro-2-methylaniline have shown its carcinogenic potential. It was observed that 4,4′-methylene-bis(2-methylaniline), closely related to 3,4-Dichloro-2-methylaniline, produced liver tumors in rats when fed at a concentration of 200 ppm in a standard diet, along with skin and mammary tumors in male rats (Stula, Sherman, Zapp, & Clayton, 1975).

Environmental Monitoring

  • Presence in Surface Waters : Monitoring programs have detected the presence of 3,4-dichloroaniline, a derivative of 3,4-Dichloro-2-methylaniline, in Dutch rivers, indicating its environmental prevalence and potential impact (Wegman & Korte, 1981).

Biochemical Studies

  • Metabolism and Binding Studies : Investigations into the metabolism of 4-chloro-2-methylaniline, a compound similar to 3,4-Dichloro-2-methylaniline, showed extensive binding to protein, DNA, and RNA in rat liver, suggesting potential mechanisms of toxicity (Hill, Shih, & Struck, 1979).

Spectroscopic Analysis

  • Fourier Transform Infrared and FT-Raman Spectral Analysis : The spectral properties of compounds like 4-chloro-2-methylaniline have been extensively studied, providing insight into their molecular structure and interactions (Arjunan & Mohan, 2008).

Human Health and Exposure

  • Biological Monitoring in Humans : Studies on the determination of dichloroanilines in human urine have used 4-chloro-2-methylaniline as an internal standard. This indicates its relevance in assessing human exposure to certain pesticides and environmental contaminants (Turci et al., 2006).

Safety And Hazards

For safety information and potential hazards, it is recommended to refer to the Material Safety Data Sheet (MSDS) of 3,4-Dichloro-2-methylaniline .

properties

IUPAC Name

3,4-dichloro-2-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2N/c1-4-6(10)3-2-5(8)7(4)9/h2-3H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMIWDZYCBUCFON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40606984
Record name 3,4-Dichloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Dichloro-2-methylaniline

CAS RN

62077-25-2
Record name 3,4-Dichloro-2-methylaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40606984
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
RC Duty - Analytical Chemistry, 1977 - ACS Publications
Isomer distributions were determined for the chlorination reaction of 3-, 4-, 5-, and 6-chloro-2-methylanllines and their Identifications were made by hydrolyzing the acetylated …
Number of citations: 1 pubs.acs.org
M Acebrón-García-de-Eulate… - Journal of Medicinal …, 2022 - ACS Publications
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains, there is an urgent need to …
Number of citations: 3 pubs.acs.org
M Acebrón-García-de-Eulate, J Mayol-Llinàs… - repository.cam.ac.uk
Pseudomonas aeruginosa is of major concern for cystic fibrosis patients where this infection can be fatal. With the emergence of drug-resistant strains there is an urgent need to develop …
Number of citations: 0 www.repository.cam.ac.uk

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